molecular formula C8H13BrO B15262001 7-(Bromomethyl)-6-oxaspiro[3.4]octane

7-(Bromomethyl)-6-oxaspiro[3.4]octane

Cat. No.: B15262001
M. Wt: 205.09 g/mol
InChI Key: QXRLGJFLMLICQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Bromomethyl)-6-oxaspiro[34]octane is a spirocyclic compound characterized by a unique structure where a bromomethyl group is attached to a six-membered oxaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)-6-oxaspiro[3.4]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bromomethyl precursor with a suitable oxaspiro compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)-6-oxaspiro[3.4]octane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.

    Reduction Reactions: Reduction can be used to modify the oxaspiro ring or the bromomethyl group.

Common Reagents and Conditions:

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spiro compounds, while oxidation and reduction reactions can introduce or modify functional groups on the oxaspiro ring.

Scientific Research Applications

7-(Bromomethyl)-6-oxaspiro[3.4]octane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound is used in the study of biological systems, particularly in the design of molecules that can interact with specific biological targets.

    Medicine: Research into its potential as a pharmacophore for drug development is ongoing, with studies focusing on its ability to modulate biological pathways.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 7-(Bromomethyl)-6-oxaspiro[3.4]octane exerts its effects involves its interaction with molecular targets through its bromomethyl and oxaspiro groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, altering their activity and leading to therapeutic effects.

Comparison with Similar Compounds

    7-(Bromomethyl)-6-oxa-2-azaspiro[3.4]octane: This compound has a similar spirocyclic structure but includes an azaspiro ring, which can alter its reactivity and applications.

    2-Bromomethyl-5,8-dioxaspiro[3.4]octane: Another related compound with a dioxaspiro ring, used in different chemical and biological studies.

Uniqueness: 7-(Bromomethyl)-6-oxaspiro[3.4]octane is unique due to its specific combination of a bromomethyl group and an oxaspiro ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(bromomethyl)-6-oxaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-5-7-4-8(6-10-7)2-1-3-8/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRLGJFLMLICQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(OC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.